An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzaldehyde: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzaldehyde: Synthesis, Characterization, and Applications
Abstract
4-Benzyloxy-3-methoxybenzaldehyde, also known as O-benzylvanillin or vanillin benzyl ether, is a pivotal intermediate in synthetic organic chemistry and a molecule of significant interest in medicinal chemistry. Derived from the abundant natural product vanillin, its strategic importance lies in the benzyl protection of the phenolic hydroxyl group, which facilitates a wide array of chemical transformations at other positions of the molecule. This guide provides a comprehensive technical overview of 4-benzyloxy-3-methoxybenzaldehyde, detailing its chemical structure, physicochemical properties, and a field-proven synthetic protocol. Furthermore, it delves into its analytical characterization, including an in-depth analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Finally, this document explores its applications as a versatile building block in the total synthesis of natural products and its emerging role in the development of novel therapeutic agents.
Introduction: The Strategic Importance of O-Benzylvanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and cost-effective starting material derived from lignin.[1] Its structure presents three key functional groups: a phenolic hydroxyl, a methoxy group, and an aldehyde. While invaluable, the reactivity of the phenolic hydroxyl group can interfere with desired reactions at the aldehyde or other positions. The strategic protection of this hydroxyl group is therefore a cornerstone of its synthetic utility.
4-Benzyloxy-3-methoxybenzaldehyde represents the benzyl-protected form of vanillin. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions including acidic, basic, and some reductive/oxidative environments. Crucially, it can be readily cleaved under mild hydrogenolysis conditions, allowing for the deprotection of the phenol at a late stage in a synthetic sequence. This combination of stability and facile removal makes 4-benzyloxy-3-methoxybenzaldehyde an exceptionally valuable intermediate for multi-step syntheses.
This guide serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and practical, actionable protocols for the synthesis and application of this versatile molecule.
Physicochemical and Structural Properties
4-Benzyloxy-3-methoxybenzaldehyde is a beige to white crystalline solid at room temperature.[2] Its core structure consists of a benzaldehyde ring substituted with a methoxy group at the C3 position and a benzyloxy group at the C4 position.
| Property | Value | Source(s) |
| CAS Number | 2426-87-1 | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | [2][4] |
| Melting Point | 62-64 °C | [3] |
| Boiling Point | 213-215 °C at 3.5 mmHg | [3] |
| Solubility | Soluble in chloroform, methanol, ethanol, and ethyl acetate. Insoluble in water. | [3] |
| Appearance | White to pale yellow or beige crystalline solid. | [2] |
| InChI Key | JSHLOPGSDZTEGQ-UHFFFAOYSA-N | [3] |
| SMILES | COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | [4] |
Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
The most common and efficient method for the preparation of 4-benzyloxy-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from vanillin and benzyl bromide.
Reaction Principle and Mechanism
The Williamson ether synthesis is an Sₙ2 reaction involving the nucleophilic attack of an alkoxide ion on an alkyl halide.[5] In this specific synthesis, the phenolic hydroxyl group of vanillin is first deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.
The choice of a relatively weak base like K₂CO₃ is strategic. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but not strong enough to deprotonate less acidic protons, thus preventing unwanted side reactions. The reaction is typically performed in a polar aprotic solvent like acetone or ethanol, which effectively dissolves the reactants and facilitates the Sₙ2 mechanism.
Caption: Williamson Ether Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the benzylation of substituted phenols.[5]
Materials:
-
Vanillin (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (3.5 eq)
-
Ethanol (or Acetone)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add vanillin (1.0 eq), anhydrous potassium carbonate (3.5 eq), and ethanol to create a stirrable suspension.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Wash the residue thoroughly with ethyl acetate. c. Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: a. Dissolve the resulting crude residue in ethyl acetate. b. Wash the organic layer sequentially with 5% NaOH solution (to remove any unreacted vanillin), deionized water, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a solid or oil. b. Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to afford pure 4-benzyloxy-3-methoxybenzaldehyde as a crystalline solid.[5]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 4-benzyloxy-3-methoxybenzaldehyde.
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity.
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Aldehyde Proton: A singlet appearing far downfield, typically around δ 9.8 ppm , is characteristic of the aldehyde proton.
-
Aromatic Protons: The protons on the benzaldehyde ring and the benzyl group will appear in the aromatic region (δ 7.0-7.5 ppm). The three protons on the trisubstituted benzaldehyde ring will appear as distinct multiplets, while the five protons of the benzyl group will also show characteristic splitting patterns.
-
Benzylic Protons: A key signal is the singlet for the two benzylic protons (-O-CH₂ -Ph), which typically appears around δ 5.1-5.2 ppm .
-
Methoxy Protons: A sharp singlet for the three methoxy protons (-OCH₃ ) will be observed upfield, around δ 3.9 ppm .
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing around δ 191-193 ppm .
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm . This includes the six carbons of the benzaldehyde ring and the six carbons of the benzyl group. Quaternary carbons (those without attached protons) will typically show weaker signals.
-
Benzylic Carbon: The benzylic carbon (-O-C H₂-Ph) signal is expected around δ 70-71 ppm .
-
Methoxy Carbon: The methoxy carbon (-OC H₃) will be found upfield, around δ 56 ppm .[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of the carbonyl group of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance), which are diagnostic for the C-H bond of an aldehyde.
-
C-O-C Stretch (Ether): Strong absorptions corresponding to the aryl-alkyl ether linkage are expected around 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ indicates the C-H bonds of the aromatic rings.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 242 , corresponding to the molecular weight of the compound.[6]
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z = 91 . This is often the base peak in the spectrum.[6]
-
Loss of Aldehyde Group: Loss of the -CHO group (29 Da) can lead to a fragment at m/z = 213 .
-
Loss of Methoxy Group: Cleavage of the methoxy group (-OCH₃, 31 Da) can result in a fragment at m/z = 211 .
-
Loss of a Hydrogen Radical: A peak at m/z = 241 (M-1) is also commonly observed due to the loss of the aldehydic hydrogen.
-
Caption: Proposed Mass Spectrometry Fragmentation of 4-Benzyloxy-3-methoxybenzaldehyde.
Applications in Research and Development
The utility of 4-benzyloxy-3-methoxybenzaldehyde spans from natural product synthesis to medicinal chemistry.
Intermediate in Total Synthesis
The protected nature of the phenolic hydroxyl group makes this compound an ideal starting material for complex syntheses. A notable example is its use in the enantioselective total synthesis of (-)-talaumidin , a neurotrophic lignan.[7] In such syntheses, the aldehyde group can be subjected to various transformations, such as Wittig reactions, aldol condensations, or reductions, without interference from the phenolic hydroxyl. The benzyl group is then typically removed in the final steps of the synthesis via hydrogenolysis to yield the natural product.
Scaffold in Medicinal Chemistry and Drug Discovery
The benzaldehyde moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of benzyloxybenzaldehyde have been investigated for various therapeutic applications.
-
Anticancer Activity: A study on a series of benzyloxybenzaldehyde derivatives demonstrated significant cytotoxic activity against the HL-60 human leukemia cell line. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, rather than direct DNA binding.[8] This highlights the potential of this scaffold in the development of new anticancer agents.
-
Other Potential Applications: As an analogue of vanillin, which has a wide range of biological activities, 4-benzyloxy-3-methoxybenzaldehyde and its derivatives are of interest for their potential antioxidant, anti-inflammatory, and antimicrobial properties.[9]
Safety and Handling
4-Benzyloxy-3-methoxybenzaldehyde is classified as an irritant.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. If handling large quantities or generating dust, use respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. It is noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Conclusion
4-Benzyloxy-3-methoxybenzaldehyde is a synthetically valuable and biologically relevant molecule. Its straightforward preparation from inexpensive, renewable vanillin, coupled with the robust yet cleavable nature of the benzyl protecting group, establishes it as a key building block for complex molecular architectures. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers in organic synthesis and drug discovery to confidently utilize this versatile compound in their work. As the search for novel therapeutics continues, the strategic application of well-characterized intermediates like O-benzylvanillin will undoubtedly play a crucial role in advancing the frontiers of chemical and pharmaceutical science.
References
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Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1936. [Link]
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IJMERT. (n.d.). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum. International Journal of Modern Engineering Research and Technology. [Link]
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PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]
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Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E, E66, o1936. [Link]
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ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]
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ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
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